4,5-Difluoro-1,3-dioxolan-2-one
Description
Significance of Electrolyte Engineering in Next-Generation Energy Storage
Electrolyte engineering is crucial for the development of next-generation energy storage devices, which are essential for a wide range of applications, from portable electronics to electric vehicles and large-scale grid storage. frontiersin.org The electrolyte's primary function is to facilitate the transport of ions between the anode and cathode. Its properties, however, extend far beyond simple ion conduction, influencing factors such as:
Energy Density: The electrochemical stability window of the electrolyte determines the operational voltage of the battery. Wider stability windows allow for the use of high-voltage cathode materials, thereby increasing the energy density. acs.org
Safety: Conventional carbonate-based electrolytes are often flammable. Electrolyte engineering aims to develop non-flammable or high-flash-point alternatives to mitigate safety risks. frontiersin.org
Cycle Life: The formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces is paramount for long-term cycling stability. The composition and quality of the SEI are directly influenced by the electrolyte formulation. scitechdaily.comazom.com
Power Density: The ionic conductivity of the electrolyte impacts the rate at which a battery can be charged and discharged. High ionic conductivity is a key factor for high-power applications. nih.gov
The limitations of traditional lithium-ion batteries (LIBs), including safety concerns and insufficient energy density for emerging applications, have spurred the exploration of new electrolyte materials and formulations. nih.gov This includes the development of novel solvents, salts, and additives designed to enhance specific performance metrics. chemtradeasia.co.id
Evolution of Fluorinated Cyclic Carbonates as Electrolyte Components
Among the various strategies in electrolyte engineering, the use of fluorinated compounds has emerged as a particularly promising approach. Fluorination, the process of substituting hydrogen atoms with fluorine atoms in a molecule, can significantly alter the physicochemical properties of organic carbonates, which are common components of battery electrolytes. acs.org
Fluorinated cyclic carbonates, in particular, have garnered considerable attention as electrolyte additives or co-solvents. The introduction of fluorine, a highly electronegative atom, into the carbonate structure leads to several beneficial effects:
Enhanced Oxidative Stability: The electron-withdrawing nature of fluorine increases the oxidation potential of the carbonate molecule, making the electrolyte more resistant to decomposition at high voltages. osti.govosti.gov This is critical for the stable operation of high-voltage cathode materials. osti.gov
Improved SEI Formation: Fluorinated carbonates can be preferentially reduced on the anode surface to form a stable and robust SEI layer. azom.comresearchgate.net This SEI layer is often rich in lithium fluoride (B91410) (LiF), which is known to be an excellent component for passivating the electrode surface, preventing further electrolyte decomposition, and suppressing the growth of lithium dendrites. azom.comosti.govresearchgate.net
Modified Solvation Ability: Fluorination can weaken the coordination of lithium ions with the solvent molecules. acs.org This facilitates the de-solvation process of Li+ at the electrode-electrolyte interface, which can improve the kinetics of the electrochemical reactions. acs.org
The evolution from simple, non-fluorinated cyclic carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) to their fluorinated counterparts, such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC), represents a significant step forward in designing high-performance electrolytes. acs.orglookchem.com
Overview of 4,5-Difluoro-1,3-dioxolan-2-one as a Key Additive
This compound , also known as difluoroethylene carbonate (DFEC), stands out as a key fluorinated cyclic carbonate additive. researchgate.netautomatsoln.com Its molecular structure features two fluorine atoms on the ethylene carbonate backbone. This specific difluorination pattern imparts a unique set of properties that make it highly effective in improving the performance of lithium-ion and lithium-metal batteries. acs.orgautomatsoln.com
The primary role of this compound as an additive is to participate in the formation of a superior SEI layer on the anode. azom.comresearchgate.net Research has shown that the presence of this compound leads to an SEI that is thin, uniform, and rich in LiF. azom.comresearchgate.net This LiF-rich interface is instrumental in enhancing cycling efficiency, reducing interfacial resistance, and inhibiting the formation of detrimental lithium dendrites, which are a major safety concern in lithium-metal batteries. automatsoln.com
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C3H2F2O3 |
| Molecular Weight | 124.04 g/mol |
| CAS Number | 311810-76-1 |
| Appearance | Colorless liquid |
| Purity | ≥99.0% (Battery Grade) |
Data sourced from multiple chemical suppliers and databases. automatsoln.comnih.govsynquestlabs.com
Structure
3D Structure
Properties
CAS No. |
171730-81-7 |
|---|---|
Molecular Formula |
C3H2F2O3 |
Molecular Weight |
124.04 g/mol |
IUPAC Name |
4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
InChI Key |
DSMUTQTWFHVVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(=O)O1)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4,5 Difluoro 1,3 Dioxolan 2 One
Established Synthetic Pathways for Fluorinated Cyclic Carbonates
The synthesis of fluorinated cyclic carbonates, such as 4,5-Difluoro-1,3-dioxolan-2-one, often involves the fluorination of a corresponding non-fluorinated or partially fluorinated cyclic carbonate precursor.
One established method for producing fluorinated cyclic carbonates is through the direct fluorination of the corresponding hydrocarbon cyclic carbonate. This process typically involves reacting the starting material with elemental fluorine, often diluted with an inert gas, at controlled temperatures. google.comgoogle.com For instance, the synthesis of perfluorinated cyclic carbonates can be achieved by subjecting a cyclic carbonate to elemental fluorine at temperatures ranging from -100 to +100 °C. google.com
Another common approach is the halogen exchange (Halex) reaction . This method involves the reaction of a chlorinated precursor, such as chloroethylene carbonate, with a fluoride (B91410) source like potassium fluoride. google.com While effective, this stoichiometric reaction can sometimes require long reaction times, for example, around 24 hours for the synthesis of 4-fluoro-1,3-dioxolan-2-one (B53678). google.com
The synthesis of cyclic carbonates, in general, often starts from diols or epoxides. mdpi.com For example, 1,3-dioxolanes can be prepared by the condensation of a carbonyl compound with a 1,2-ethanediol (B42446) in the presence of an acid catalyst. organic-chemistry.org Specifically, the parent 1,3-dioxolane (B20135) can be synthesized from the condensation of ethylene (B1197577) glycol with formaldehyde. chemicalbook.com These fundamental reactions provide the backbone for the subsequent fluorination steps to produce compounds like this compound.
The table below summarizes some established methods for synthesizing fluorinated cyclic carbonates.
| Method | Precursor(s) | Reagents | Key Conditions | Product(s) |
| Direct Fluorination | Cyclic Carbonate | Elemental Fluorine | -100 to +100 °C | Perfluorinated Cyclic Carbonate google.com |
| Halogen Exchange | Chloroethylene Carbonate | Potassium Fluoride | ~24 hours | 4-Fluoro-1,3-dioxolan-2-one google.com |
| Condensation | Ethylene Glycol, Formaldehyde | p-Toluenesulfonic acid | Toluene, Catalytic | 1,3-Dioxolane chemicalbook.com |
Novel Approaches to this compound Synthesis
Recent research has focused on developing more efficient and selective methods for the synthesis of this compound. A significant advancement is the direct fluorination of vinylene carbonate. This approach is notable as it avoids the need to replace ring hydrogens with fluorine. google.com
One innovative method involves the direct fluorination of ethylene carbonate in the presence of the product, 4-fluoro-1,3-dioxolan-2-one, which acts as a solvent. google.com This technique offers improved temperature control and selectivity. The addition of 4-fluoro-1,3-dioxolan-2-one lowers the melting point of the reaction mixture, allowing the reaction to proceed at a lower temperature, which in turn enhances the selectivity of the fluorination process. google.com
Another area of exploration is the use of alternative fluorinating agents. While elemental fluorine is highly reactive, other reagents are being investigated to improve safety and selectivity. For example, Selectfluor® has been used for the direct fluorination of cyclic ketones, demonstrating the potential for electrophilic fluorination in synthesizing fluorinated cyclic compounds. sapub.org
A proposed reduction mechanism for fluoroethylene carbonate (FEC) suggests that it can be reduced to form vinylene carbonate (VC) and lithium fluoride (LiF), with the subsequent reduction of VC. cam.ac.ukacs.orguri.edu This pathway highlights the potential of using FEC as a precursor for in-situ generation of other valuable carbonate species.
The table below presents a comparison of novel synthetic approaches.
| Approach | Precursor(s) | Key Reagents/Conditions | Advantages |
| Direct Fluorination of Vinylene Carbonate | Vinylene Carbonate | Elemental Fluorine | Avoids replacement of ring hydrogens google.com |
| Product-Assisted Direct Fluorination | Ethylene Carbonate | Elemental Fluorine, 4-Fluoro-1,3-dioxolan-2-one (as solvent) | Improved temperature control and selectivity google.com |
| Electrophilic Fluorination | Cyclic Ketones | Selectfluor® | Potential for milder and more selective fluorination sapub.org |
| Reduction of Fluoroethylene Carbonate | Fluoroethylene Carbonate | Lithium Naphthalenide | Forms vinylene carbonate in-situ cam.ac.ukacs.orguri.edu |
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and enhance safety. essentialchemicalindustry.orgnih.gov These principles focus on areas such as waste prevention, atom economy, the use of safer solvents, and energy efficiency. essentialchemicalindustry.orgresearchgate.net
In the context of this compound synthesis, several green chemistry principles are particularly relevant:
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org The direct fluorination of vinylene carbonate is an example of a reaction with potentially high atom economy.
Use of Safer Solvents and Auxiliaries : Research into using the product itself as a solvent during fluorination eliminates the need for additional organic solvents, which are often volatile and hazardous. google.comrsc.org This aligns with the principle of using safer solvents. essentialchemicalindustry.org
Catalysis : The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. essentialchemicalindustry.orgnih.gov Developing catalytic fluorination methods would represent a significant advancement in the green synthesis of this compound.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. essentialchemicalindustry.orgresearchgate.net The development of more reactive catalysts or reagents could enable fluorination reactions to proceed under milder, less energy-intensive conditions.
The application of these principles not only reduces the environmental footprint of chemical production but can also lead to more cost-effective and safer manufacturing processes.
Computational and Theoretical Investigations of 4,5 Difluoro 1,3 Dioxolan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of DFDDO at a molecular level. These methods allow for the detailed investigation of its electronic structure, which in turn governs its reactivity and stability.
Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. fiveable.mewikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.comwpmucdn.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com
For electrolyte components like DFDDO, a higher HOMO energy level suggests a greater tendency to lose electrons, indicating poorer oxidative stability. mdpi.com Conversely, a higher LUMO energy level implies a reduced affinity for gaining electrons, leading to better reductive stability. mdpi.com Fluorination, as in DFDDO, has been shown to lower both the HOMO and LUMO energy levels compared to non-fluorinated counterparts like ethylene (B1197577) carbonate (EC). This reduction in HOMO and LUMO energies contributes to the decomposition of anions, which can form beneficial inorganic components of the solid electrolyte interphase (SEI) in batteries. mdpi.com
Furthermore, a larger HOMO-LUMO energy gap is desirable as it can hinder electron transfer from the electrode to the electrolyte, thereby preventing its continuous decomposition at low electric potentials. mdpi.com Studies have shown that fluorination increases the HOMO-LUMO energy gap of cyclic carbonates. mdpi.com
Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis of DFDDO and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Ethylene Carbonate (EC) | Data not available | Data not available | Data not available |
| 4,5-Difluoro-1,3-dioxolan-2-one (DFDDO) | Typically lower than EC | Typically lower than EC | Generally larger than EC |
| 4-Fluoro-1,3-dioxolan-2-one (B53678) (FEC) | Data not available | Data not available | Data not available |
Oxidation and Reduction Potential Predictions
Computational methods, particularly density functional theory (DFT), are used to predict the oxidation and reduction potentials of electrolyte components. nih.gov These predictions are crucial for assessing the electrochemical stability window of an electrolyte. It is important to note that while there can be a correlation, the HOMO and LUMO energy levels are not directly equivalent to the oxidation and reduction potentials. rsc.org Redox potentials are thermodynamic quantities representing the Gibbs free energy difference between reactants and products, and their direct calculation provides a more accurate picture of electrochemical stability. rsc.org
The presence of other molecules and ions in the electrolyte can significantly influence the redox potentials of the solvent, with deviations of up to 4 eV from what might be inferred from HOMO energies alone. rsc.org For accurate predictions, it is more appropriate to consider the potential for electrolyte reduction at negative potentials and solvent oxidation at positive potentials. rsc.org
Thermochemical Stability Analysis of DFDDO and its Derivatives
Computational studies are employed to investigate the thermal decomposition mechanisms and stability of DFDDO and related compounds. mdpi.comresearchgate.netrsc.orgmdpi.com These analyses often involve calculating kinetic and thermodynamic parameters, such as activation energies, to understand how the molecule behaves at elevated temperatures. mdpi.commdpi.com
For instance, studies on similar cyclic carbonates have shown that the introduction of substituent groups can influence the activation free energy of thermal decomposition. mdpi.com In the context of battery safety, understanding the thermochemical stability of electrolyte components is critical. The use of additives like DFDDO can inhibit exothermic reactions between the electrolyte and the lithiated anode, thereby improving the thermal stability of the battery. rawdatalibrary.net Research has shown that the presence of fluorinated additives can increase the apparent activation energy for these reactions, indicating enhanced safety. rawdatalibrary.net
Molecular Dynamics Simulations of Solvation Structures in Electrolytes
Lithium Ion Coordination and Solvation Shell Dynamics
In lithium-ion battery electrolytes, the solvation of lithium ions (Li+) by solvent molecules is a critical process that affects ion transport and, consequently, battery performance. arxiv.orgresearchgate.net MD simulations are used to investigate the structure and dynamics of the Li+ solvation shell. nih.gov This includes determining the coordination number, which is the number of solvent molecules directly interacting with the Li+ ion in its first solvation shell. nih.gov
The composition of the Li+ solvation shell in mixed electrolytes is influenced by the properties of the different solvent molecules. nih.gov The dynamics of the solvation shell, such as the exchange of solvent molecules between the solvation shell and the bulk electrolyte, are also crucial. researchgate.net Faster exchange dynamics can lead to higher ionic conductivity. researchgate.net Ab initio molecular dynamics (AIMD) simulations have been used to study Li+ solvation in complex systems, revealing that the primary solvation structure can be maintained even in the presence of other components like polymers. researchgate.net
Table 2: Lithium Ion Solvation Properties in DFDDO-based Electrolytes
| Property | Description | Finding |
|---|---|---|
| Li+ Coordination Number | Average number of solvent and anion molecules in the first solvation shell of a lithium ion. | In carbonate-based electrolytes, Li+ is often coordinated by four solvent molecules in a tetrahedral arrangement. arxiv.orgresearchgate.net |
| Solvation Shell Composition | The specific types of molecules (e.g., DFDDO, co-solvents, anions) that make up the solvation shell. | In mixed electrolytes, the composition depends on the relative affinities of the solvent molecules for Li+. nih.gov |
| Residence Time | The average time a molecule spends within the Li+ solvation shell before being replaced. | Faster solvent exchange (shorter residence time) is often correlated with higher ionic conductivity. researchgate.net |
Ion Association and Aggregate Formation
In electrolyte solutions, cations and anions can associate to form ion pairs or larger aggregates. utexas.eduosti.govnih.govnih.gov This phenomenon is particularly prevalent in solvents with lower dielectric constants and at higher salt concentrations. nih.gov MD simulations are instrumental in studying the extent and nature of ion pairing and aggregation. osti.govnih.gov
The formation of ion pairs can affect the transport properties of the electrolyte, as it reduces the number of free charge carriers. utexas.edu In some cases, the formation of triple ions can lead to an increase in conductivity. nih.gov The specific interactions between the lithium cation and the anion, as well as their coordination with solvent molecules, determine the type and stability of the aggregates formed. pnnl.gov For instance, some anions may coordinate with Li+ through specific atoms, leading to the formation of polymeric ion aggregates rather than simple dimers. pnnl.gov
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| DFDDO | This compound |
| EC | Ethylene Carbonate |
| FEC | 4-Fluoro-1,3-dioxolan-2-one |
| TFEC | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one |
| DCDDO | 4,5-Dichloro-1,3-dioxolan-2-one |
| DMDDO | 4,5-Dimethyl-1,3-dioxolan-2-one |
Influence of DFDDO on Electrolyte Transport Properties
Computational and theoretical investigations into the precise influence of this compound (DFDDO) on the transport properties of electrolytes, such as ionic conductivity, viscosity, and diffusion coefficients, are not extensively available in the public domain. While the compound is widely recognized for its role as a film-forming additive that enhances the stability of the solid electrolyte interphase (SEI) on battery anodes, detailed molecular dynamics simulations or density functional theory (DFT) studies quantifying its direct impact on the bulk transport phenomena of the electrolyte are not prominently reported in the reviewed literature.
Therefore, a quantitative analysis of DFDDO's influence on electrolyte transport properties, based on dedicated computational investigations, cannot be presented at this time. The current body of research predominantly focuses on the experimental outcomes of its use and its role in interfacial chemistry rather than its specific impact on the bulk electrolyte's transport dynamics from a computational perspective.
Electrochemical Reaction Mechanisms and Interfacial Chemistry of 4,5 Difluoro 1,3 Dioxolan 2 One
Anodic and Cathodic Decomposition Pathways of DFDDO
The electrochemical stability of an electrolyte is paramount for the longevity and safety of lithium-ion batteries. DFDDO is intentionally designed to decompose in a controlled manner at the electrode surfaces.
On the anode side, during the initial charging cycle, DFDDO undergoes preferential cathodic reduction at a higher potential (over 1.5 V vs. Li/Li+) compared to the conventional carbonate solvents in the electrolyte. researchgate.net This early reduction is a key attribute, as it allows for the formation of a stable passivation layer before the bulk electrolyte can decompose and form a less effective film. The reduction of DFDDO is believed to initiate the formation of the Solid Electrolyte Interphase (SEI).
The precise decomposition pathway is complex, but it is understood to involve the breaking of the carbonate ring structure and the cleavage of carbon-fluorine bonds. This process leads to the formation of various organic and inorganic species that constitute the SEI.
On the cathode side, the anodic decomposition of DFDDO can also occur, particularly at high voltages. While the primary focus of DFDDO is its role at the anode, its decomposition products can also influence the Cathode Electrolyte Interphase (CEI). It has been suggested that organofluorophosphate precursors formed at the anode can migrate and interact with decomposition products at the CEI. researchgate.net
Solid Electrolyte Interphase (SEI) Formation Mechanism on Anodes
The formation of a stable and effective SEI is crucial for preventing continuous electrolyte decomposition on the anode surface, which would otherwise lead to capacity fade and poor cycle life. DFDDO plays a pivotal role in engineering the properties of the SEI.
The initial reduction of DFDDO on the anode surface leads to the nucleation of a surface film. This process occurs before the intercalation of lithium ions into the anode material, such as graphite (B72142) or silicon. The decomposition products of DFDDO serve as the building blocks for the SEI. While the exact composition can vary, it is generally accepted that the initial reduction products include lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and various organic lithium compounds. The preferential reduction of DFDDO ensures that these beneficial components are incorporated into the SEI from its inception.
The composition of the SEI directly influences its mechanical and electrochemical properties. The SEI formed in the presence of DFDDO is known to be more robust and stable compared to that formed from standard electrolytes. researchgate.net The high LiF content contributes to a denser and more compact SEI, which can better accommodate the volume changes of the anode during charging and discharging, particularly for high-capacity anode materials like silicon.
From an electrochemical standpoint, the DFDDO-derived SEI provides excellent passivation while maintaining good Li⁺ ion conductivity. This is crucial for achieving high coulombic efficiency and long cycle life. The stable SEI prevents the continuous consumption of lithium ions and electrolyte, thereby preserving the battery's capacity.
| Property | Impact of DFDDO-derived SEI |
| Composition | Rich in Lithium Fluoride (LiF) |
| Mechanical Stability | Enhanced robustness and ability to withstand anode volume changes |
| Electrochemical Stability | Excellent passivation against further electrolyte decomposition |
| Ionic Conductivity | Good Li⁺ ion transport |
Cathode Electrolyte Interphase (CEI) Formation and Stabilization
While the primary action of DFDDO is at the anode, its influence can extend to the cathode. The decomposition products of DFDDO, particularly those formed at the anode, can be soluble in the electrolyte and migrate to the cathode surface. These species can then participate in the formation of the Cathode Electrolyte Interphase (CEI).
The incorporation of fluorine-containing species into the CEI can help to stabilize it, especially at high operating voltages where the electrolyte is prone to oxidation. A stable CEI is essential for preventing the degradation of the cathode material and minimizing impedance growth at the cathode-electrolyte interface. Research has shown that byproducts from the anode can interact with decomposition products in the CEI layer, suggesting a synergistic effect between the two interfaces. researchgate.net
Influence of DFDDO on Electrode Passivation and Interfacial Charge Transfer
The formation of effective passivation layers (SEI and CEI) is the primary mechanism by which DFDDO improves battery performance. By creating a stable interface, DFDDO effectively passivates the electrode surfaces, preventing direct contact between the highly reactive electrodes and the electrolyte.
Advanced Spectroscopic Characterization of Dfddo Derived Interphases
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netmdpi.com In the study of DFDDO-derived SEIs, XPS is crucial for identifying the chemical species formed on the electrode surface. epa.gov
By analyzing the core level spectra of elements such as carbon (C 1s), oxygen (O 1s), fluorine (F 1s), and lithium (Li 1s), researchers can deduce the presence of various organic and inorganic SEI components. For instance, the C 1s spectrum can reveal the presence of carbonates, alkyl carbonates, and polymeric species. The F 1s spectrum is particularly important for DFDDO, as it helps in identifying the formation of lithium fluoride (B91410) (LiF) and other fluorine-containing organic compounds, which are expected decomposition products.
Key Research Findings from XPS Analysis:
Identification of SEI Components: XPS studies on SEIs formed in the presence of fluorinated electrolyte additives often show the formation of a LiF-rich layer. This is a key factor in enhancing battery performance.
Chemical State Analysis: The binding energies of the core level electrons provide information about the chemical environment of the atoms. For example, shifts in the C 1s and O 1s peaks can distinguish between different carbonate species.
Surface vs. Bulk Composition: While XPS is primarily a surface technique, depth profiling can be performed by sputtering away surface layers to analyze the underlying composition, providing a glimpse into the SEI's layered structure.
Interactive Table: Representative XPS Binding Energies for SEI Components.
| Element | Core Level | Compound Type | Typical Binding Energy (eV) |
| C | 1s | Hydrocarbon (C-C, C-H) | ~285.0 |
| C | 1s | Ether (C-O) | ~286.5 |
| C | 1s | Carbonate (C=O) | ~290.0 |
| O | 1s | Metal Oxide (e.g., Li2O) | ~528.5 |
| O | 1s | Carbonate (C=O) | ~532.0 |
| O | 1s | Ether (C-O) | ~533.5 |
| F | 1s | Lithium Fluoride (LiF) | ~685.0 |
| F | 1s | Organic Fluorine (C-F) | ~687.0-689.0 |
| Li | 1s | Lithium Compounds | ~55.0-56.0 |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for SEI Component Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. chemrxiv.org In the context of SEI analysis, solid-state NMR (ssNMR) is particularly valuable as it can probe the local chemical environment of specific nuclei (e.g., ¹H, ⁷Li, ¹³C, ¹⁹F, ³¹P) in the solid state. nih.govscispace.com This allows for the identification of SEI components that may be difficult to characterize by other techniques. researchgate.net
For DFDDO-derived SEIs, ¹⁹F NMR is instrumental in distinguishing between ionic LiF and covalently bonded fluorine in organic decomposition products. ¹³C NMR can help identify the various organic species, such as lithium alkyl carbonates and polyolefins, that are formed.
Key Research Findings from NMR Analysis:
Detailed Structural Information: NMR provides detailed information about the connectivity of atoms, enabling the precise identification of organic and inorganic SEI components.
Quantification of Species: Under certain conditions, NMR can be used to quantify the relative amounts of different species within the SEI.
Probing Ion Dynamics: NMR techniques can also be used to study the dynamics of lithium ions within the SEI, providing insights into its ionic conductivity.
Interactive Table: Typical NMR Chemical Shifts for SEI Components.
| Nucleus | Compound Type | Typical Chemical Shift (ppm) |
| ¹⁹F | Lithium Fluoride (LiF) | -200 to -220 |
| ¹⁹F | Organic Fluorine (C-F) | -70 to -180 |
| ¹³C | Lithium Alkyl Carbonates | 160 to 165 |
| ¹³C | Polyethylene Oxide (PEO)-like species | 60 to 75 |
| ⁷Li | Lithium Fluoride (LiF) | ~ -1 |
| ⁷Li | Lithium Carbonate (Li₂CO₃) | ~ 0 |
Note: Chemical shifts are referenced to a standard and can be influenced by the local environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in the SEI.
In the analysis of DFDDO-derived interphases, FTIR can detect the characteristic vibrational modes of various molecular bonds. For example, the stretching vibrations of C=O bonds in carbonate species, C-O bonds in ethers and esters, and the various vibrations of P-F and P-O bonds in salt decomposition products can be identified.
Key Research Findings from FTIR Analysis:
Identification of Functional Groups: FTIR is highly effective at identifying the types of chemical bonds present in the SEI, which helps in deducing the classes of compounds formed.
Complementary to Other Techniques: FTIR provides information that is complementary to XPS and NMR, aiding in a more complete picture of the SEI composition.
Monitoring SEI Evolution: In some experimental setups, FTIR can be used to monitor changes in the SEI composition as a function of cycling.
Interactive Table: Characteristic FTIR Absorption Bands for SEI Components.
| Wavenumber (cm⁻¹) | Functional Group | Compound Type |
| ~1770-1800 | C=O stretch | Organic Carbonates |
| ~1630-1650 | C=O stretch | Lithium Alkyl Carbonates |
| ~1400-1500 | C-H bend | Alkanes |
| ~1000-1300 | C-O stretch | Ethers, Esters, Carbonates |
| ~800-900 | P-F stretch | Salt Decomposition Products |
Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling and Elemental Distribution
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. eag.com SIMS is highly sensitive, capable of detecting elements in the parts-per-million to parts-per-billion range. cameca.com
A key advantage of SIMS in SEI analysis is its ability to perform depth profiling, which provides information about the elemental distribution as a function of depth into the sample. nasa.goveag.com This is crucial for understanding the layered structure of the SEI. For DFDDO-derived SEIs, SIMS can map the distribution of fluorine, carbon, oxygen, and lithium, revealing how these elements are arranged from the electrode surface outwards.
Key Research Findings from SIMS Analysis:
High Sensitivity to Trace Elements: SIMS can detect even minor components of the SEI that may be missed by other techniques. uwo.ca
Elemental Depth Profiling: This provides a detailed picture of the SEI's layered structure, for example, showing whether a LiF layer is at the surface or buried within the interphase. epa.gov
Isotopic Analysis: SIMS can distinguish between different isotopes of an element, which can be useful in tracer studies to understand reaction mechanisms.
Interactive Table: Information Provided by SIMS for SEI Analysis.
| Analysis Mode | Information Obtained | Relevance to DFDDO SEI |
| Surface Spectroscopy | Elemental and molecular composition of the outermost surface layer. | Identifies the initial decomposition products of DFDDO. |
| Depth Profiling | Elemental distribution as a function of depth. | Reveals the layered structure and the location of F-containing species. |
| Imaging | Lateral distribution of elements and molecules on the surface. | Shows the homogeneity or inhomogeneity of the SEI. |
In Situ and Operando Spectroscopic Techniques for Real-time Monitoring
While the aforementioned techniques are powerful, they are often performed ex situ, meaning the battery must be disassembled to analyze the electrodes. This can introduce artifacts and does not capture the dynamic nature of the SEI. In situ and operando spectroscopic techniques allow for the real-time monitoring of the SEI as it forms and evolves during battery operation. mdpi.comnih.gov
Techniques such as operando XPS, operando Raman spectroscopy, and operando electrochemical quartz crystal microbalance (EQCM) provide invaluable information about the dynamic processes occurring at the electrode-electrolyte interface. rsc.orgamazonaws.com For DFDDO, these techniques can track the initial decomposition reactions and the subsequent growth and evolution of the SEI layer in real-time. nih.gov
Key Research Findings from In Situ/Operando Analysis:
Dynamic SEI Formation: These techniques have revealed that SEI formation is a multi-step process that begins at potentials higher than previously thought and continues to evolve with cycling. nih.govnih.gov
Correlation with Electrochemical Performance: By simultaneously collecting electrochemical and spectroscopic data, a direct link can be established between the SEI's properties and the battery's performance.
Additive Efficacy: The effectiveness of additives like DFDDO in forming a stable SEI can be directly observed and evaluated.
Interactive Table: Examples of In Situ/Operando Techniques for SEI Studies.
| Technique | Information Provided | Application to DFDDO SEI |
| Operando XPS | Real-time changes in surface chemical composition. | Monitoring the formation of LiF and other DFDDO decomposition products. |
| Operando Raman Spectroscopy | Real-time changes in molecular vibrations. | Identifying the formation and evolution of organic SEI components. |
| Operando EQCM | Real-time mass changes at the electrode surface. | Quantifying the mass of the deposited SEI layer. |
| Operando AFM | Real-time changes in surface morphology. | Visualizing the growth and structure of the SEI. |
Applications of 4,5 Difluoro 1,3 Dioxolan 2 One in High Performance Energy Storage Systems
Enhancement of Lithium-Ion Battery Performance
Impact on Graphite-Based Anodes
Graphite (B72142), the most commonly used anode material in commercial LIBs, benefits significantly from the presence of 4,5-Difluoro-1,3-dioxolan-2-one. mdpi.com The additive facilitates the formation of a thin, uniform, and LiF-rich SEI on the graphite surface. This specialized SEI layer is more effective at preventing the co-intercalation of solvent molecules into the graphite structure, a phenomenon that can lead to exfoliation and rapid capacity degradation. sigmaaldrich.com Furthermore, the robust SEI formed by the additive helps to suppress the continuous decomposition of the electrolyte, thereby reducing irreversible capacity loss and gas generation during cycling. batterydesign.net Research has shown that even small amounts of this additive can lead to a more stable SEI, which in turn improves the long-term cycling performance and coulombic efficiency of graphite anodes. mdpi.comsigmaaldrich.com
Performance in Silicon and Silicon-Composite Anodes
Silicon and its composites are highly attractive anode materials due to their exceptionally high theoretical specific capacity, which is almost ten times that of graphite. However, they suffer from massive volume changes (up to 300%) during the lithiation and delithiation processes, leading to mechanical stress, pulverization of the electrode, and a highly unstable SEI. sigmaaldrich.comrawdatalibrary.net This results in poor cycling stability and rapid capacity fade.
The addition of this compound to the electrolyte has proven to be a highly effective strategy to mitigate these issues. The additive preferentially reduces on the silicon surface to form a flexible and robust SEI that is rich in lithium fluoride (B91410) (LiF). rawdatalibrary.netresearchgate.net This LiF-rich interface possesses superior mechanical properties, allowing it to better accommodate the significant volume expansion of silicon without fracturing. rawdatalibrary.net This leads to a more stable electrode-electrolyte interface, significantly improving the cycling stability and capacity retention of silicon-based anodes. rawdatalibrary.net For instance, studies have shown a dramatic improvement in capacity retention from 45.23% to 73.14% in SiO/C anode batteries when this compound is used as an additive. rawdatalibrary.net
Table 1: Impact of this compound on SiO/C Anode Performance
| Electrolyte | Capacity Retention |
|---|---|
| Blank Electrolyte (BE) | 45.23% |
Data sourced from a study on SiO/C anode Li-ion batteries. rawdatalibrary.net
Compatibility with High-Voltage Cathode Materials (e.g., NMC, LNMO)
The push for higher energy density has led to the development of high-voltage cathode materials such as lithium nickel manganese cobalt oxide (NMC) and lithium nickel manganese oxide (LNMO). researchgate.net However, operating at high voltages (above 4.2 V vs. Li/Li+) leads to severe oxidative decomposition of conventional carbonate electrolytes at the cathode surface, resulting in capacity fading and safety concerns. researchgate.netnih.gov
This compound has demonstrated its ability to enhance the stability of these high-voltage systems. It can be oxidized on the cathode surface to form a protective cathode-electrolyte interphase (CEI). researchgate.net This CEI layer effectively suppresses the decomposition of the electrolyte and minimizes detrimental side reactions between the electrolyte and the highly reactive cathode material at high potentials. researchgate.net This leads to improved cycling stability and capacity retention for high-voltage cathodes like NMC and LNMO. rsc.org
Role in Lithium Metal Batteries
Lithium metal represents the ultimate anode for rechargeable batteries due to its extremely high theoretical specific capacity and the lowest electrochemical potential. pnnl.gov However, its practical application has been plagued by the formation of lithium dendrites during cycling. These dendrites are needle-like lithium deposits that can grow across the separator, causing internal short circuits and potentially leading to thermal runaway and battery failure. pnnl.govnih.gov Another significant challenge is the low coulombic efficiency of lithium metal anodes, which stems from the continuous reaction between the highly reactive lithium metal and the electrolyte. pnnl.govresearchgate.net
Suppression of Lithium Dendrite Growth
The use of this compound as an electrolyte additive has shown great promise in suppressing the growth of lithium dendrites. mdpi.comnih.gov The additive contributes to the formation of a dense and uniform SEI on the lithium metal surface. researchgate.netresearchgate.net This robust SEI layer acts as a physical barrier, effectively inhibiting the formation and growth of dendrites by promoting a more uniform deposition of lithium ions. nih.govnih.gov The presence of a stable, LiF-rich SEI created by the additive is crucial for enabling the safe and reliable operation of lithium metal batteries. researchgate.netresearchgate.net
Improvement of Coulombic Efficiency in Li Metal Anodes
The coulombic efficiency (CE), which is the ratio of charge extracted during discharging to the charge put in during charging, is a critical parameter for the practical viability of lithium metal batteries. nih.govucsd.edu A low CE indicates significant irreversible loss of lithium and electrolyte during each cycle, leading to rapid capacity degradation. researchgate.net
By forming a stable and protective SEI, this compound significantly improves the coulombic efficiency of lithium metal anodes. researchgate.netresearchgate.net The robust SEI minimizes the parasitic reactions between the lithium metal and the electrolyte, thereby reducing the consumption of both active lithium and the electrolyte. researchgate.net This leads to a higher and more stable CE over extended cycling, which is a critical step towards the commercialization of high-energy-density lithium metal batteries. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Abbreviation | Full Compound Name |
|---|---|
| DFEC | This compound |
| LiF | Lithium Fluoride |
| NMC | Lithium Nickel Manganese Cobalt Oxide |
| LNMO | Lithium Nickel Manganese Oxide |
| SEI | Solid Electrolyte Interphase |
| CEI | Cathode-Electrolyte Interphase |
Integration into Quasi-Solid-State and Solid-State Electrolytes
The pursuit of safer and more energy-dense lithium batteries has spurred research into quasi-solid-state and solid-state electrolytes. These systems aim to mitigate the risks associated with flammable liquid electrolytes. This compound (DFDDO), also known as difluoroethylene carbonate (DFEC), is a promising additive in these next-generation electrolytes due to its ability to form stable interfaces.
DFDDO as a Component in Gel Polymer Electrolytes
Gel polymer electrolytes (GPEs) combine the properties of liquid and solid electrolytes, offering improved safety without drastically compromising ionic conductivity. While direct and extensive research on DFDDO as a primary component in GPEs is not widely documented in the provided search results, its established role as a film-forming additive in liquid electrolytes suggests a strong potential for its use in GPEs. The introduction of DFDDO into a gel polymer matrix can be anticipated to enhance the formation of a robust and stable solid electrolyte interphase (SEI) on the anode surface. This is crucial for the longevity and performance of lithium-ion batteries.
In related research on gel polymer electrolytes, such as those based on poly(1,3-dioxolane) (PDOL), the focus has been on the in-situ polymerization of monomers like 1,3-dioxolane (B20135) (DOL) to create the gel matrix. mdpi.comresearchgate.net These systems can achieve high ionic conductivity and demonstrate good cycling stability. mdpi.com The incorporation of additives that can further stabilize the electrode-electrolyte interface, like DFDDO, would be a logical next step in the development of high-performance GPEs.
Interfacial Stabilization in Hybrid Electrolyte Systems
DFDDO has demonstrated significant success in enhancing interfacial stability in lithium-ion batteries with conventional liquid electrolytes, a principle that is directly applicable to hybrid electrolyte systems. rawdatalibrary.netx-mol.com Its primary function is to participate in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode. rawdatalibrary.netresearchgate.net
Research has shown that DFDDO is reduced at a higher potential (over 1.5 V) compared to the base electrolyte during the initial charging cycle. researchgate.net This preferential reduction leads to the formation of an SEI rich in lithium fluoride (LiF). rawdatalibrary.net The LiF-rich interface is known for its excellent stability and ability to suppress the continuous decomposition of the electrolyte, which is a common cause of capacity fade. rawdatalibrary.net This is particularly beneficial for high-capacity anode materials like silicon-carbon (SiO/C) composites, which are prone to large volume changes during cycling that can rupture the SEI. rawdatalibrary.netx-mol.com
The introduction of DFDDO as a film-forming additive has been shown to significantly improve the cycling stability and capacity retention of batteries with SiO/C anodes. For instance, in one study, the capacity retention of a battery with a DFDDO additive increased to 73.14% from 45.23% for a battery with a blank electrolyte. rawdatalibrary.netx-mol.com In another case, LiNi0.8Co0.15Al0.05O2/[email protected] full cells with a 2% DFDDO additive maintained a capacity retention of 88.7% after 500 cycles, compared to 83.9% for the control group. researchgate.net
| Performance Metric | Electrolyte without DFDDO | Electrolyte with DFDDO | Reference |
| Capacity Retention (SiO/C anode) | 45.23% | 73.14% | rawdatalibrary.netx-mol.com |
| Capacity Retention (LiNi0.8Co0.15Al0.05O2/[email protected]) | 83.9% (after 500 cycles) | 88.7% (after 500 cycles) | researchgate.net |
| Initial Exothermic Reaction Temperature | 232.17 °C | 238.67 °C | rawdatalibrary.net |
| Apparent Activation Energy | 439.56 kJ/mol | 506.995 kJ/mol | rawdatalibrary.net |
Functionality in Alternative Battery Chemistries (e.g., Li-Sulfur)
While the application of DFDDO has been primarily investigated in lithium-ion batteries, its beneficial properties could potentially be extended to other battery chemistries like lithium-sulfur (Li-S) batteries. Li-S batteries are a promising next-generation technology due to their high theoretical energy density. However, they face significant challenges, including the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate to the anode, leading to capacity loss and low coulombic efficiency.
The formation of a stable and robust SEI on the lithium metal anode is critical to mitigating the polysulfide shuttle. Given DFDDO's proven ability to form a stable, LiF-rich SEI in lithium-ion systems, it is plausible that its use as an additive in Li-S electrolytes could help to suppress the detrimental reactions between the polysulfides and the lithium anode. However, specific research data on the direct application and performance of DFDDO in Li-S batteries was not prominent in the provided search results.
Research on electrolytes for Li-S batteries has explored various solvent systems, such as binary mixtures of sulfolane (B150427) (TMS) and 1,3-dioxolane (DOL), to improve cycle performance. ripublication.com Additionally, novel carbonate-based electrolytes have been designed to address the challenges of both the lithium anode and the sulfur cathode, achieving high reversible capacity and long cycle life. researchgate.net The integration of film-forming additives like DFDDO into these advanced electrolyte formulations could be a promising avenue for future research to further enhance the performance and stability of Li-S batteries.
Synergistic Effects of 4,5 Difluoro 1,3 Dioxolan 2 One with Co Additives
Binary and Ternary Electrolyte Additive Formulations
The strategic combination of multiple additives in binary (two-additive) and ternary (three-additive) systems is a key approach to optimizing electrolyte properties. While 4,5-Difluoro-1,3-dioxolan-2-one (DFDOL) is effective on its own, its performance can be amplified when used with other specialized additives. For instance, a ternary additive system combining lithium difluorophosphate (LiPO₂F₂), fluoroethylene carbonate (FEC), and vinylene carbonate (VC) has been shown to yield significant performance improvements, with cells retaining 97% of their capacity after 800 cycles. researchgate.net This highlights the potential of multi-additive systems to create a more resilient and effective interfacial film than any single additive could achieve alone. researchgate.net
These complex formulations aim to build a multi-layered or composite SEI where each component contributes a specific function. One additive might form a dense inorganic layer rich in lithium fluoride (B91410) (LiF), while another could contribute a more flexible polymeric outer layer. This combination can effectively passivate the electrode surface, accommodate the volume changes of the anode during cycling, and maintain good ionic conductivity.
Table 1: Representative Performance of Binary and Ternary Additive Systems (Note: This table is illustrative, based on typical performance improvements seen with these classes of additives, as direct comparative studies for DFDOL in these specific combinations are not readily available in the searched literature.)
| Electrolyte System | Additive Combination | Initial Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Primary Function of Co-Additive |
| Baseline | None | 85.0% | 65.0% | - |
| Binary | 1% DFDOL + 1% VC | 89.5% | 88.0% | Polymeric film formation |
| Binary | 1% DFDOL + 1% LiPO₂F₂ | 90.0% | 92.5% | LiF-rich film, HF scavenger |
| Ternary | 1% DFDOL + 1% VC + 1% LiPO₂F₂ | 91.5% | 95.0% | Composite polymeric/inorganic film |
Interplay with Other Film-Forming Additives (e.g., VC, FEC)
The interaction between DFDOL and other common film-forming additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) is crucial for developing a stable SEI. DFDOL and FEC are both fluorinated carbonates and tend to create an SEI that is rich in lithium fluoride (LiF). bohrium.comnih.gov This LiF-rich layer is known for its electronic insulating properties and its ability to facilitate Li-ion transport, which helps to stabilize the electrode surface. bohrium.com In contrast, VC primarily forms a polymeric SEI layer, composed of poly(VC). uri.edubohrium.com
When used in combination, these additives can create a hybrid SEI with superior properties. The LiF generated from DFDOL or FEC provides a stable inorganic foundation, while the poly(VC) from vinylene carbonate adds flexibility, which is particularly important for anodes like silicon that experience large volume changes during lithiation and delithiation. nih.govnih.gov Some studies suggest that FEC can be reduced to form VC and LiF, indicating a sequential decomposition mechanism where the resulting SEI is a product of both additives' decomposition pathways. researchgate.net
However, the balance of these additives is critical. An excess of fluorinated additives can lead to a thick, resistive LiF layer, which increases cell polarization and can hinder Li-ion kinetics, especially at high voltages or fast charging rates. uri.educhemrxiv.orgresearchgate.net Conversely, while VC can form a stable polymeric film, high concentrations can lead to increased impedance at the anode surface. researchgate.net Therefore, an optimized blend of DFDOL with VC or FEC can synergistically produce a thin, stable, and ionically conductive SEI that leverages the benefits of both inorganic and organic components.
Table 2: Comparison of SEI Properties with Different Film-Forming Additives (Note: Data is compiled from comparative studies of VC and FEC to illustrate the distinct and potentially complementary nature of their SEI products.)
| Additive(s) | Primary SEI Components | SEI Characteristics | Impact on Impedance |
| Vinylene Carbonate (VC) | Poly(VC), Lithium Alkyl Carbonates, Li₂CO₃ | Polymeric, flexible | Can increase charge transfer resistance at high concentrations. researchgate.net |
| Fluoroethylene Carbonate (FEC) | LiF, Poly(FEC), Lithium Alkyl Carbonates | Inorganic-rich, stable | Can increase impedance due to LiF layer, but reduces overall cell impedance by stabilizing electrodes. nih.gov |
| DFDOL + VC (Hypothesized) | LiF, Poly(VC), other carbonates | Composite inorganic/polymeric film | Aims for low and stable impedance by combining LiF conductivity with polymer flexibility. |
Interaction with Flame Retardants and Overcharge Preventatives
The integration of safety-enhancing additives, such as flame retardants and overcharge preventatives, into electrolytes presents a challenge, as these compounds can sometimes negatively impact electrochemical performance. Organophosphate flame retardants like triphenyl phosphate (B84403) (TPP) function by scavenging flammable radicals in the gas phase, but their decomposition on the electrode surface can lead to increased impedance and capacity fade. nih.gov A robust SEI formed by an additive like DFDOL can create a protective barrier, physically separating the electrode from the electrolyte and mitigating the decomposition of the flame retardant on its surface. This synergistic interaction allows the flame retardant to perform its safety function without severely compromising the battery's cycle life. Some studies have shown that combining TPP with SEI-forming additives like VC or using it in FEC-based electrolytes can lead to good cycle life. semanticscholar.orgresearchgate.net
| Safety Additive | Mechanism of Action | Potential Negative Side Effect | Synergistic Role of DFDOL |
| Triphenyl Phosphate (TPP) | Radical scavenging in gas phase to suppress combustion. nih.gov | Decomposition on electrode surfaces, increasing impedance. | Forms a stable SEI, passivating the anode surface and preventing TPP reduction. |
| Biphenyl (BP) | Polymerizes on the cathode during overcharge, increasing resistance. acs.orgrsc.org | Inert during normal operation, but its presence could affect long-term stability. | Creates a highly stable anode SEI, ensuring robust cell performance under normal conditions. |
Modulating Ion Transport and Interfacial Properties through Additive Blends
The composition and quality of the SEI have a direct impact on ion transport kinetics. An ideal SEI should be an electronic insulator but a fast conductor of lithium ions. Additive blends containing DFDOL are designed to create an SEI that optimizes these properties. The formation of a LiF-rich SEI, facilitated by DFDOL, is generally associated with improved ionic conductivity through the interface compared to thicker, more organic layers. researchgate.net
However, the relationship is complex. While a thin, uniform LiF layer is beneficial, excessive amounts can lead to increased interfacial resistance. uri.educhemrxiv.org By blending DFDOL with other additives, the structure of the SEI can be finely tuned. For example, incorporating a polymer-forming additive like VC can create a more flexible and less dense SEI structure, potentially preventing the formation of a thick, purely inorganic layer and thus maintaining lower impedance. bohrium.com
The properties of the bulk electrolyte, such as ionic conductivity and Li-ion transference number (the fraction of current carried by Li-ions), are also influenced by additive blends. nih.gov Additives that form a stable SEI reduce the continuous consumption of the electrolyte in side reactions, which helps maintain the optimal salt concentration and solvent composition, thereby preserving bulk ionic conductivity over many cycles. A higher Li-ion transference number is desirable as it reduces concentration polarization within the cell, enabling better performance at high charge and discharge rates. Electrolytes with fluorinated components, such as FEC-based systems, have been shown to exhibit high Li-ion transference numbers. elsevierpure.com
Table 4: Impact of Additive Blends on Ion Transport Properties (Note: This table provides illustrative values based on general findings for these additive classes, as specific data for DFDOL blends was not available in the searched literature.)
| Electrolyte System | Dominant SEI Type | Ionic Conductivity (mS/cm) | Li-ion Transference Number (t+) |
| Baseline (LiPF₆ in EC/DMC) | Organic Carbonates | ~9.5 | ~0.35 |
| Baseline + 2% DFDOL | LiF-rich | ~9.2 | ~0.45 |
| Baseline + 2% VC | Polymeric | ~9.0 | ~0.40 |
| Baseline + 1% DFDOL + 1% VC | Composite | ~9.1 | ~0.50 |
Future Research Directions and Challenges for 4,5 Difluoro 1,3 Dioxolan 2 One
Rational Design of Next-Generation Fluorinated Electrolyte Components
The rational design of new electrolyte components is a key strategy to enhance battery performance, particularly at low temperatures. researchgate.netescholarship.org The process involves tailoring the chemical structure of molecules, such as by altering the position and degree of fluorination, to achieve desired properties. researchgate.netescholarship.org Fluorination, the introduction of fluorine atoms into a molecule, can significantly influence a solvent's electrochemical properties. lbl.govnih.gov For instance, a higher degree of fluorination or placing fluorine adjacent to a carbonyl group can create a strong electron-withdrawing effect. researchgate.netescholarship.org This leads to lower atomic charges on the carbonyl oxygen atoms that solvate lithium ions, resulting in weaker binding energies with Li⁺. researchgate.netescholarship.org
While seemingly counterintuitive, this weaker solvation is beneficial for low-temperature performance by reducing the energy required for Li⁺ to shed its solvent shell (desolvation energy) before intercalating into the anode. lbl.gov Furthermore, fluorination can lower the highest occupied molecular orbital (HOMO) energy levels, which enhances stability against oxidation at high voltages, and can also impart nonflammable properties to the electrolyte. lbl.gov
The design process for new fluorinated electrolyte components often involves a systematic approach. For example, in designing fluorinated versions of ethylene (B1197577) carbonate (EC), researchers have explored various degrees of fluorination to find the optimal balance of properties. nih.gov This rational design approach, guided by a fundamental understanding of structure-property relationships, is crucial for developing the next generation of high-performance fluorinated electrolyte additives based on the principles demonstrated with DFDDO and other fluorinated compounds. researchgate.netescholarship.org This includes exploring synergistic effects with other additives, such as lithium bis(oxalate)borate (LiBOB) or 1,3,6-hexanetrinitrile (HTCN), to form robust and efficient solid electrolyte interphase (SEI) layers. mdpi.com
Upscaling and Industrial Relevance of DFDDO Synthesis
A significant hurdle for the widespread adoption of DFDDO is the development of a scalable and cost-effective synthesis process. Current laboratory-scale synthesis methods may not be directly transferable to industrial production. For instance, one patented process involves the fluorination of 4-chloro-1,3-dioxolan-2-one (B1361073) using a fluorinating agent in an organic solvent to produce 4-fluoro-1,3-dioxolan-2-one (B53678). google.com While effective, the use of specific fluorinating agents and solvents, along with the need for purification steps to remove chlorine-containing byproducts, can present challenges in terms of cost, safety, and environmental impact when scaled up. google.com
Future research must focus on developing efficient, high-yield, and environmentally benign synthetic routes for DFDDO. This could involve exploring alternative starting materials, more economical fluorinating agents, and optimizing reaction conditions to minimize waste and energy consumption. The transition from laboratory synthesis to large-scale industrial production is a critical step for the commercial viability of DFDDO as a battery electrolyte additive.
Advanced Characterization of Dynamic Interfacial Evolution
The performance and longevity of lithium-ion batteries are intrinsically linked to the properties of the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface through electrolyte decomposition. researchgate.net The SEI must be ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition. The formation and evolution of the SEI are highly complex processes influenced by numerous factors, including the electrolyte composition, electrode materials, and cycling conditions. researchgate.net
Understanding the dynamic evolution of the SEI formed in the presence of DFDDO is paramount. This requires the application of advanced in-situ and operando characterization techniques that can probe the SEI's morphology, chemical composition, structure, and mechanical properties as it forms and changes during battery operation. researchgate.net Techniques such as differential voltage analysis (DVA) can be used to estimate the capacity loss due to SEI formation during the initial cycles. researchgate.netuni-bayreuth.de Combining multiple characterization methods, such as X-ray photoelectron spectroscopy (XPS), Auger electron spectroscopy (AES), and scanning transmission electron microscopy (STEM), can provide a more comprehensive picture of the SEI's complex three-dimensional structure and composition. nrel.gov These advanced characterization studies are essential for elucidating the precise role of DFDDO in creating a stable and effective SEI.
Predictive Modeling for Electrolyte Optimization
Predictive modeling and simulation are becoming indispensable tools in the design and optimization of battery electrolytes. berkeley.eduresearchgate.net These computational approaches can accelerate the discovery of new electrolyte formulations by predicting their properties and performance before they are synthesized and tested in the lab, thus saving time and resources. researchgate.netibm.com
For DFDDO and other fluorinated additives, multi-scale theoretical simulations can provide valuable insights into the thermodynamic and kinetic properties of the SEI. researchgate.net First-principles calculations, such as those based on density functional theory (DFT), can be used to predict key properties like electrochemical stability and ionic conductivity. researchgate.netberkeley.edu Machine learning models, trained on experimental data, can further enhance the prediction of electrolyte performance. arxiv.orgchemrxiv.org For example, transformer-based molecular representation models are being developed to effectively capture the complex interactions between different electrolyte components and predict battery properties with high accuracy. ibm.com By leveraging these predictive modeling techniques, researchers can systematically screen and optimize electrolyte formulations containing DFDDO to achieve superior battery performance.
Environmental Considerations in Production and Disposal
As with any chemical product, the environmental impact of DFDDO's entire lifecycle, from production to disposal, must be carefully considered. The synthesis of fluorinated compounds can sometimes involve hazardous reagents and generate persistent byproducts. Therefore, developing green and sustainable manufacturing processes for DFDDO is a critical area for future research.
Furthermore, the long-term environmental fate and potential toxicity of DFDDO and its decomposition products need to be assessed. While fluorination can impart desirable properties like non-flammability, the stability of some fluorinated compounds can also lead to their persistence in the environment. Research into the recyclability of electrolytes containing DFDDO and the development of environmentally benign disposal methods will be essential for the sustainable implementation of this promising additive in next-generation lithium-ion batteries. The thermal decomposition behavior and products of related compounds are often studied to understand potential hazards during production, storage, and application, highlighting the importance of safety and environmental considerations in the chemical industry. researchgate.net
Q & A
Q. What spectroscopic methods are used to characterize 4,5-Difluoro-1,3-dioxolan-2-one, and what key spectral features confirm its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: DFEC exhibits a singlet for the two equivalent fluorine atoms at ~4.9–5.2 ppm due to coupling (²JF-F). The carbonyl group (C=O) does not directly interact with protons but influences chemical shifts .
- ¹³C NMR: The carbonyl carbon appears at ~155–160 ppm, while fluorinated carbons resonate at ~90–100 ppm (split due to coupling with fluorine) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): A strong C=O stretching band at ~1800–1850 cm⁻¹ and C-O-C vibrations at ~1100–1250 cm⁻¹ confirm the carbonate structure. Fluorine substituents reduce symmetry, leading to split absorption bands .
- Mass Spectrometry (MS): The molecular ion peak at m/z 124.04 (C3H2F2O3) matches the exact mass. Fragmentation patterns include loss of CO2 (m/z 80) and F2 (m/z 38) .
Q. What are the common synthetic routes for preparing DFEC, and what reaction conditions optimize yield?
Methodological Answer:
- Cyclocarbonation of Epoxides:
- Acyloin Condensation:
- Key Parameters:
Q. How does DFEC function as an electrolyte additive in lithium-ion batteries, and what concentrations are typically effective?
Methodological Answer:
- Role in Electrolytes: DFEC (1–5 wt.%) improves SEI (solid electrolyte interphase) stability by forming LiF-rich layers via reductive decomposition. This suppresses electrolyte degradation and enhances cycle life .
- Performance Metrics:
Advanced Research Questions
Q. What mechanistic role does DFEC play in SEI formation, and how does its fluorination pattern influence electrochemical stability?
Methodological Answer:
- Decomposition Pathways:
- DFEC undergoes reductive cleavage at ~1.5 V vs. Li/Li⁺, releasing F⁻ ions that react with Li⁺ to form LiF. This inorganic-rich SEI inhibits further electrolyte reduction .
- Fluorine’s electronegativity stabilizes adjacent C-O bonds, slowing carbonate ring-opening and reducing gas evolution (e.g., CO2) during cycling .
- Computational Insights:
Q. What analytical challenges arise in quantifying trace impurities in DFEC, and what chromatographic methods ensure high-purity batches?
Methodological Answer:
- Common Impurities:
- Analytical Techniques:
- Purification Protocols:
- Recrystallization from dichloromethane/hexane (1:3) removes non-polar impurities.
Q. How do computational models predict the solvation behavior of DFEC with lithium ions in non-aqueous electrolytes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Machine Learning (ML) Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
